Cas no 1602109-74-9 (2-Azido-1-(4-methylphenyl)propan-1-ol)
2-Azido-1-(4-methylphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-azido-1-(4-methylphenyl)propan-1-ol
- 2-Azido-1-(4-methylphenyl)propan-1-ol
-
- MDL: MFCD28506089
- Inchi: 1S/C10H13N3O/c1-7-3-5-9(6-4-7)10(14)8(2)12-13-11/h3-6,8,10,14H,1-2H3
- InChI Key: HQVKQTSPBAOAID-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(C)=CC=1)C(C)N=[N+]=[N-]
Computed Properties
- Exact Mass: 191.105862047 g/mol
- Monoisotopic Mass: 191.105862047 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 191.23
- XLogP3: 2.7
- Topological Polar Surface Area: 34.6
2-Azido-1-(4-methylphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B408665-10mg |
2-azido-1-(4-methylphenyl)propan-1-ol |
1602109-74-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B408665-50mg |
2-azido-1-(4-methylphenyl)propan-1-ol |
1602109-74-9 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B408665-100mg |
2-azido-1-(4-methylphenyl)propan-1-ol |
1602109-74-9 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Enamine | EN300-214998-0.05g |
2-azido-1-(4-methylphenyl)propan-1-ol |
1602109-74-9 | 95% | 0.05g |
$101.0 | 2023-09-16 | |
| Enamine | EN300-214998-0.1g |
2-azido-1-(4-methylphenyl)propan-1-ol |
1602109-74-9 | 95% | 0.1g |
$152.0 | 2023-09-16 | |
| Enamine | EN300-214998-0.25g |
2-azido-1-(4-methylphenyl)propan-1-ol |
1602109-74-9 | 95% | 0.25g |
$216.0 | 2023-09-16 | |
| Enamine | EN300-214998-0.5g |
2-azido-1-(4-methylphenyl)propan-1-ol |
1602109-74-9 | 95% | 0.5g |
$407.0 | 2023-09-16 | |
| Enamine | EN300-214998-1.0g |
2-azido-1-(4-methylphenyl)propan-1-ol |
1602109-74-9 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-214998-2.5g |
2-azido-1-(4-methylphenyl)propan-1-ol |
1602109-74-9 | 95% | 2.5g |
$1034.0 | 2023-09-16 | |
| Enamine | EN300-214998-5.0g |
2-azido-1-(4-methylphenyl)propan-1-ol |
1602109-74-9 | 95% | 5.0g |
$1530.0 | 2023-02-22 |
2-Azido-1-(4-methylphenyl)propan-1-ol Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-Azido-1-(4-methylphenyl)propan-1-ol
Professional Introduction to Compound with CAS No. 1602109-74-9 and Product Name: 2-Azido-1-(4-methylphenyl)propan-1-ol
2-Azido-1-(4-methylphenyl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1602109-74-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif with an azido group and a substituted aromatic ring, presents intriguing possibilities for further chemical manipulation and biological exploration. The presence of the azido functional group (-N₃) at the alpha position relative to the hydroxyl group (-OH) makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
The 2-Azido-1-(4-methylphenyl)propan-1-ol molecule is characterized by its solubility profile, reactivity, and potential applications in synthetic organic chemistry. The aromatic ring, specifically a 4-methylphenyl (tolyl) group, contributes to the compound's stability and interaction with biological targets. This feature is particularly relevant in drug design, where aromatic moieties are frequently incorporated to enhance binding affinity and metabolic stability. The hydroxyl group at the terminal position further extends the compound's utility as a precursor for various derivatization reactions, including etherification, esterification, and reduction processes.
In recent years, there has been growing interest in azido compounds due to their role as key intermediates in pharmaceutical synthesis. The azido group is a powerful tool for introducing nitrogen into complex molecular frameworks, enabling the construction of heterocyclic structures that are prevalent in many biologically active compounds. For instance, studies have demonstrated the utility of azido-containing precursors in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The 2-Azido-1-(4-methylphenyl)propan-1-ol could serve as a building block for such inhibitors by undergoing nucleophilic substitution reactions or cycloaddition processes.
Moreover, the 4-methylphenyl substituent on the propanol backbone imparts specific electronic and steric properties to the molecule. This can influence its interaction with enzymes or receptors in biological systems, making it a promising candidate for structure-based drug design. Computational modeling studies have increasingly highlighted the importance of substituent effects on molecular recognition processes. By integrating molecular dynamics simulations with quantum mechanical calculations, researchers can predict how modifications such as the 4-methylphenyl group affect binding affinities and pharmacokinetic profiles.
The synthesis of 2-Azido-1-(4-methylphenyl)propan-1-ol involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Typically, this process begins with the preparation of an appropriate alcohol derivative followed by selective introduction of the azido group via metal-catalyzed azideation or direct halogenation methods. Advances in catalytic systems have enabled more efficient and environmentally benign routes to azido compounds, reducing reliance on hazardous reagents or harsh conditions.
Recent research has also explored the potential applications of this compound in material science and polymer chemistry. The combination of an azido functional group with an aromatic side chain can lead to novel polymers with tailored properties. For example, click chemistry approaches using cycloaddition reactions between azides and alkynes have been employed to create cross-linked networks with specific mechanical or thermal characteristics. Such materials could find applications in coatings, adhesives, or even biomedical scaffolds.
In the context of medicinal chemistry, derivatives of 2-Azido-1-(4-methylphenyl)propan-1-ol have been investigated for their potential therapeutic effects. The hydroxyl group provides a site for further functionalization to introduce pharmacophores that target specific disease pathways. For instance, modifications aimed at enhancing solubility or improving bioavailability can be achieved through esterification or glycosylation strategies. Additionally, computational screening methods have been used to identify potential scaffolds for drug discovery based on structural analogs of known active compounds.
The safety profile of 2-Azido-1-(4-methylphenyl)propan-1-ol is another critical consideration during its development and application. While azide groups are valuable synthetic tools, their handling requires strict adherence to safety protocols due to possible decomposition pathways under certain conditions. Recent advancements in chemical safety have led to improved storage conditions and handling procedures to mitigate risks associated with reactive intermediates like this one.
Future directions for research involving 2-Azido-1-(4-methylphenyl)propan-1-ol may include exploring its role in developing new methodologies for constructing complex molecules through transition-metal-catalyzed reactions. The integration of photoredox catalysis with traditional organometallic chemistry offers exciting opportunities for constructing intricate molecular architectures efficiently. Such innovations could accelerate drug discovery pipelines by providing rapid access to diverse chemical libraries.
Overall,2-Azido-1-(4-methylphenyl)propan-1-ol (CAS No., 1602109-74) represents a fascinating compound with broad utility across multiple scientific disciplines including pharmaceuticals, material science,and polymer chemistry Its unique structural features make it an attractive candidate for further exploration through both experimental synthesis and computational modeling approaches As research continues into new synthetic strategies,this molecule holds promise as an intermediate toward developing next-generation therapeutics and advanced materials
1602109-74-9 (2-Azido-1-(4-methylphenyl)propan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)